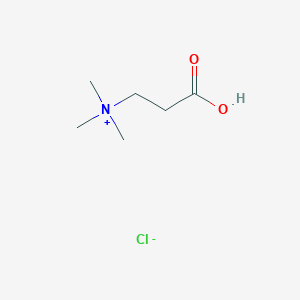
(2-Carboxyethyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxyethyl)trimethylammonium chloride is a quaternary ammonium compound with a carboxyethyl group attached to the nitrogen atom. This compound is known for its cationic nature and is widely used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carboxyethyl)trimethylammonium chloride typically involves the quaternization of trimethylamine with a carboxyethyl halide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{Cl-CH}_2\text{CH}_2\text{COOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{CH}_2\text{COOH} \cdot \text{Cl}^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (2-Carboxyethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange resins or other halide salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium salts with different anions.
Scientific Research Applications
(2-Carboxyethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of cationic surfactants and antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)trimethylammonium chloride involves its interaction with negatively charged molecules and surfaces. The cationic nature of the compound allows it to bind to anionic sites, disrupting the structure and function of biological membranes or facilitating the transfer of reactants in chemical reactions. This interaction is crucial in its role as an antimicrobial agent and phase transfer catalyst.
Comparison with Similar Compounds
(2-Hydroxyethyl)trimethylammonium chloride: Similar structure but with a hydroxyethyl group instead of a carboxyethyl group.
(2-Methoxyethyl)trimethylammonium chloride: Contains a methoxyethyl group.
(2-Aminoethyl)trimethylammonium chloride: Features an aminoethyl group.
Uniqueness: (2-Carboxyethyl)trimethylammonium chloride is unique due to its carboxyethyl group, which imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
6340-41-6 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-carboxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H |
InChI Key |
GEBHWQYYANEGPE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC(=O)O.[Cl-] |
Related CAS |
13441-31-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


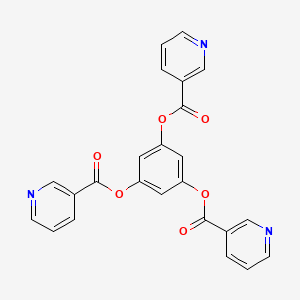
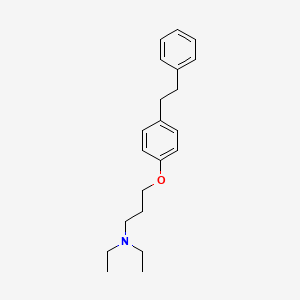
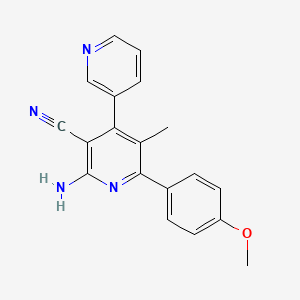
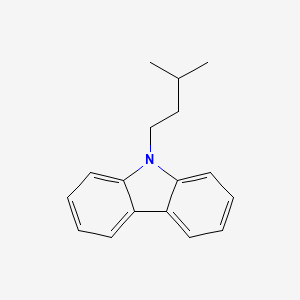

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
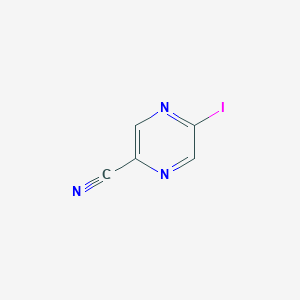
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
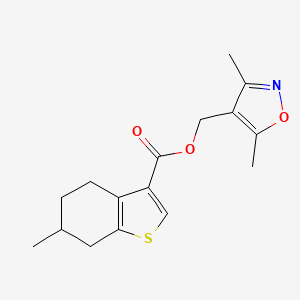
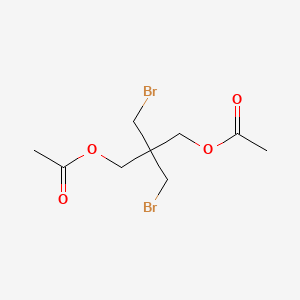
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
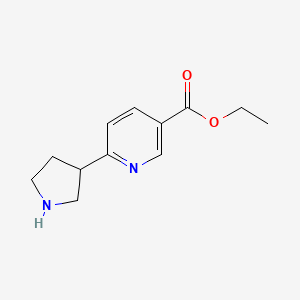
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
